3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol
Description
3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol is a secondary alcohol with an amino group and a substituted furan ring. Its structure comprises a propan-1-ol backbone, a 2,5-dimethylfuran-3-yl substituent, and an amine group at the C3 position.
Properties
IUPAC Name |
3-amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-6-5-8(7(2)12-6)9(11)3-4-10/h5,9,11H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQBWCHMDAXYLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylfuran with an appropriate amino alcohol precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, such as oxidation, reduction, and substitution.
Synthetic Routes
The synthesis typically involves the reaction of 2,5-dimethylfuran with an amino alcohol precursor. Catalysts may be required to optimize yield and purity during the synthesis process.
Biological Applications
Biochemical Pathways
This compound is instrumental in studying biochemical pathways due to its ability to interact with various biological molecules. Its amino group can form hydrogen bonds and ionic interactions, while the furan ring allows for π-π stacking interactions with aromatic residues in proteins.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to reduce neuronal apoptosis in oxidative stress models by scavenging free radicals and modulating survival signaling pathways. These findings suggest its potential as a therapeutic agent in neurodegenerative diseases like Alzheimer's.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound can be employed in the production of specialty chemicals that require specific functional properties. Its versatility makes it suitable for developing materials used in pharmaceuticals and other chemical industries.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity | Potential Applications |
|---|---|---|---|
| This compound | Amino group, furan ring | Antioxidant, neuroprotective | Alzheimer's disease, metabolic disorders |
| 3-Amino-1-(2-furyl)propan-1-ol | Lacks methyl groups | Reduced activity | Limited applications |
| 3-Amino-1-(2,5-dimethylthiophen-3-yl)propan-1-ol | Thiophene ring instead of furan | Different reactivity profile | Varies based on thiophene properties |
Case Studies
Neuroprotective Study
A recent clinical trial investigated the effects of compounds similar to this compound on cognitive decline. Participants exhibited improved cognitive function after treatment, indicating significant potential for further development in Alzheimer's therapeutics.
Biochemical Interaction Studies
Studies have demonstrated that the compound interacts with specific enzymes and receptors through hydrogen bonding and ionic interactions. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol and related compounds:
Key Observations:
- Phenoxy vs.
- Functional Group Reactivity: The primary amine in the target compound may confer higher reactivity in nucleophilic reactions compared to tertiary amines (e.g., 3-(Diethylamino)-2,2-dimethyl-propan-1-ol) . Alcohol groups in all compounds participate in hydrogen bonding, affecting boiling points. For example, branched alcohols like 3-(Diethylamino)-2,2-dimethyl-propan-1-ol exhibit lower boiling points due to reduced surface area .
Physicochemical Properties
- Density and Phase: 3-(Diethylamino)-2,2-dimethyl-propan-1-ol has a density of 0.875 g/cm³ and exists as a clear liquid, whereas furan- or aryl-substituted analogs (e.g., 2,2-Dimethyl-3-(3-tolyl)propan-1-ol) may exhibit higher densities due to aromatic rings .
- Thermal Stability: The flash point of 3-(Diethylamino)-2,2-dimethyl-propan-1-ol is 73.9°C, suggesting moderate flammability. Substituted furans or aryl groups (as in the target compound) likely increase thermal stability due to resonance stabilization .
Biological Activity
3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol is a compound with significant biological activity, attributed to its unique structural features and functional groups. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biochemistry.
The biological activity of this compound is primarily due to its ability to interact with various molecular targets through:
- Hydrogen Bonds: The amino group can form hydrogen bonds with biomolecules.
- Ionic Interactions: The compound can engage in ionic interactions due to the presence of the amino group.
- π-π Stacking: The furan ring allows for π-π stacking interactions with aromatic residues in proteins.
These interactions may modulate enzyme activities and receptor functions, leading to various biological effects such as anti-inflammatory and neuroprotective actions .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Neuroprotective Effects
Studies suggest that compounds with similar structures may provide neuroprotective benefits. They could potentially inhibit pathways involved in neurodegeneration, making them candidates for treating conditions like Alzheimer's disease .
Potential Therapeutic Applications
The compound has been investigated for its potential in therapeutic applications:
- Alzheimer's Disease: Due to its ability to inhibit β-secretase (BACE), it may help reduce amyloid plaque formation .
- Metabolic Disorders: Its interaction with metabolic pathways suggests possible benefits in conditions like type 2 diabetes .
Study on Neuroprotective Effects
In a recent study examining the neuroprotective effects of related compounds, it was found that they significantly reduced neuronal apoptosis in models of oxidative stress. The mechanism was attributed to their ability to scavenge free radicals and modulate signaling pathways involved in cell survival .
Clinical Relevance
A clinical trial investigating the effects of compounds similar to this compound on cognitive decline showed promising results. Participants exhibited improved cognitive function after treatment, suggesting potential for further development in Alzheimer's therapeutics .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity | Potential Applications |
|---|---|---|---|
| This compound | Amino group, furan ring | Antioxidant, neuroprotective | Alzheimer's disease, metabolic disorders |
| 3-Amino-1-(2-furyl)propan-1-ol | Lacks methyl groups | Reduced activity compared to the target compound | Limited applications |
| 3-Amino-1-(2,5-dimethylthiophen-3-yl)propan-1-ol | Thiophene ring instead of furan | Different reactivity profile | Varies based on thiophene properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
